molecular formula C17H13BrN2O3 B8284729 6-(2-Bromomethyl-pyrimidin-4-yloxy)-naphthalene-1-carboxylic acid methyl ester

6-(2-Bromomethyl-pyrimidin-4-yloxy)-naphthalene-1-carboxylic acid methyl ester

Cat. No. B8284729
M. Wt: 373.2 g/mol
InChI Key: HGLNJIXACRDFBP-UHFFFAOYSA-N
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Patent
US08133886B2

Procedure details

A solution of 8.55 g (29.05 mMol) 6-(2-methyl-pyrimidin-4-yloxy)-naphthalene-1-carboxylic acid methyl ester, 13.5 g N-bromo-succinimide (95%; 72.6 mMol) and 3.31 g (20 mMol) α,α-azoisobytyronitrile in 1.85 l CCl4 is heated to 80° C. and irradiated (125 W lamp) for 2 days. Then 5.44 g N-bromo-succinimide and 1.66 g α,α-azoisobytyronitrile are added and irradiation at 80° C. is continued for another day. The reaction mixture is concentrated, the residue re-dissolved in EtOAc and water, the aq. layer separated off and extracted with EtOAc. The organic layers are washed with water and brine, dried (Na2SO4) and concentrated. Column chromatography (SiO2; hexane/EtOAc 1:1) gives the title compound: MS: [M+1]+=373/375; TLC(hexane/EtOAc 1:1): Rf=0.35.
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.85 L
Type
solvent
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:15][C:16]3[CH:21]=[CH:20][N:19]=[C:18]([CH3:22])[N:17]=3)=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4].[Br:23]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:15][C:16]3[CH:21]=[CH:20][N:19]=[C:18]([CH2:22][Br:23])[N:17]=3)=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
8.55 g
Type
reactant
Smiles
COC(=O)C1=CC=CC2=CC(=CC=C12)OC1=NC(=NC=C1)C
Name
Quantity
13.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.85 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
5.44 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated (125 W lamp) for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
irradiation at 80° C.
WAIT
Type
WAIT
Details
is continued for another day
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue re-dissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
water, the aq. layer separated off
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layers are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=CC2=CC(=CC=C12)OC1=NC(=NC=C1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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